Baxdrostat
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1428652-17-8 |
|---|---|
Molecular Formula |
C22H25N3O2 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[(8R)-4-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide |
InChI |
InChI=1S/C22H25N3O2/c1-3-21(26)24-19-6-4-5-16-17(12-23-13-18(16)19)14-7-9-20-15(11-14)8-10-22(27)25(20)2/h7,9,11-13,19H,3-6,8,10H2,1-2H3,(H,24,26)/t19-/m1/s1 |
InChI Key |
VDEUDSRUMNAXJG-LJQANCHMSA-N |
Isomeric SMILES |
CCC(=O)N[C@@H]1CCCC2=C1C=NC=C2C3=CC4=C(C=C3)N(C(=O)CC4)C |
Canonical SMILES |
CCC(=O)NC1CCCC2=C1C=NC=C2C3=CC4=C(C=C3)N(C(=O)CC4)C |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Baxdrostat
Mechanism of Aldosterone (B195564) Synthase (CYP11B2) Inhibition
Baxdrostat functions by inhibiting the activity of aldosterone synthase (CYP11B2), thereby reducing the production of aldosterone. This targeted approach aims to modulate the renin-angiotensin-aldosterone system (RAAS) at the level of hormone synthesis.
Enzymatic Target Identification and Validation
Aldosterone synthase, encoded by the CYP11B2 gene, is the specific enzymatic target of this compound. This enzyme is primarily located in the zona glomerulosa of the adrenal cortex and is responsible for catalyzing the final oxidative steps in the synthesis of aldosterone from 11-deoxycorticosterone. acs.orgnih.gov The identification of CYP11B2 as the key enzyme in aldosterone production has made it a significant pharmacological target for conditions associated with aldosterone excess. nih.govkarger.com
Characterization of this compound Binding to CYP11B2 Active Site
This compound exerts its inhibitory effect by binding to the active site of the CYP11B2 enzyme. researchgate.net Molecular docking studies have been conducted to elucidate the binding mode of this compound within the CYP11B2 active site. These studies indicate that this compound's binding pose exhibits a high degree of similarity when interacting with CYP11B2. acs.org This binding prevents the enzyme from catalyzing the conversion of corticosterone (B1669441) to aldosterone, leading to reduced aldosterone levels. researchgate.net The bicyclic core of this compound has been shown to significantly influence its binding conformation, affecting both efficacy and selectivity. acs.org
Selective Inhibition Profile Against Related Cytochrome P450 Enzymes
A critical aspect of this compound's pharmacological profile is its high selectivity for CYP11B2 over other related cytochrome P450 enzymes, particularly 11β-hydroxylase (CYP11B1), which is involved in cortisol synthesis and shares high sequence similarity (93%) with CYP11B2. nih.govyuntsg.comnih.govbohrium.comresearchgate.net Achieving selective inhibition is challenging due to this structural similarity. nih.govresearchgate.netnih.gov However, this compound has demonstrated a notable selective inhibition profile. acs.orgkarger.comresearchgate.netyuntsg.combohrium.comresearchgate.netnih.govmedpagetoday.comresearchgate.netslideshare.netresearchgate.netresearchgate.netgoogle.comresearchgate.netdrugbank.comguidetopharmacology.orgahajournals.org
Quantitative Selectivity Ratios (e.g., >100-fold) for CYP11B2 over CYP11B1
Preclinical and early clinical studies have shown that this compound possesses a high selectivity ratio for inhibiting CYP11B2 compared to CYP11B1. Reported selectivity ratios are around 100:1 or greater in favor of CYP11B2 inhibition. karger.comresearchgate.netnih.govresearchgate.netslideshare.netresearchgate.netresearchgate.netgoogle.comdrugbank.com This quantitative selectivity is crucial for minimizing off-target effects on cortisol synthesis. yuntsg.com
Table 1: this compound Selectivity for CYP11B2 over CYP11B1
| Enzyme | Inhibition Selectivity Ratio (CYP11B2:CYP11B1) | Source |
| CYP11B2 | ~100:1 or greater | karger.comresearchgate.netnih.govresearchgate.netslideshare.netresearchgate.netresearchgate.netgoogle.comdrugbank.com |
Note: Data compiled from various preclinical and clinical studies.
Impact on Aldosterone Production Pathways
By selectively inhibiting CYP11B2, this compound directly impacts the aldosterone production pathway. acs.orgnih.govresearchgate.netnih.govresearchgate.netahajournals.org This enzyme catalyzes the final steps, converting 11-deoxycorticosterone to corticosterone, then to 18-hydroxycorticosterone (B144385), and finally to aldosterone. nih.gov Inhibition by this compound reduces the synthesis of aldosterone, leading to decreased circulating aldosterone levels. researchgate.netmedpagetoday.comresearchgate.netgoogle.com
Lack of Effect on Cortisol Synthesis in Preclinical and Early Human Mechanistic Studies
A key finding in preclinical and early human mechanistic studies is the lack of a significant effect of this compound on cortisol synthesis. acs.orgkarger.comresearchgate.netnih.govyuntsg.combohrium.comresearchgate.netnih.govmedpagetoday.comslideshare.netresearchgate.netgoogle.comresearchgate.netdrugbank.comguidetopharmacology.orgahajournals.orgcardiometabolichealth.orgresearchgate.net Despite the high homology between CYP11B2 and CYP11B1, this compound's selective binding to the CYP11B2 active site allows it to inhibit aldosterone production without significantly affecting the activity of CYP11B1 and, consequently, cortisol levels. researchgate.netyuntsg.comgoogle.comcardiometabolichealth.org Studies in healthy volunteers and patients have confirmed that this compound reduces plasma aldosterone levels without causing a meaningful reduction in plasma cortisol, even under ACTH challenge. nih.govbohrium.comresearchgate.netgoogle.com This selective action differentiates this compound from earlier aldosterone synthase inhibitors that showed less specificity and interfered with cortisol biosynthesis. nih.govyuntsg.comnih.gov
Table 2: Effect of this compound on Aldosterone and Cortisol Levels (Summary from Studies)
| Hormone | Effect of this compound | Notes | Source |
| Aldosterone | Significant reduction in plasma levels | Dose-dependent reduction observed. | researchgate.netnih.govmedpagetoday.comresearchgate.netgoogle.comcardiometabolichealth.org |
| Cortisol | No meaningful effect on plasma levels | Observed in preclinical and early human studies, even with ACTH challenge. | acs.orgkarger.comresearchgate.netnih.govyuntsg.combohrium.comresearchgate.netnih.govmedpagetoday.comresearchgate.netslideshare.netresearchgate.netgoogle.comresearchgate.netdrugbank.comguidetopharmacology.orgahajournals.orgcardiometabolichealth.orgresearchgate.net |
Note: Data compiled from various preclinical and clinical studies.
Interaction with Drug Transporters
In vitro studies have demonstrated that this compound interacts with certain drug transporters, specifically inhibiting the activity of Multidrug and Toxin Extrusion (MATE) proteins nih.govselleckchem.comresearchgate.netnih.govresearchgate.netpatsnap.comresearchgate.net. MATE transporters, including MATE1 and MATE2-K, play a significant role in the renal excretion of various organic cationic compounds nih.govsolvobiotech.com.
In Vitro Inhibition of Multidrug and Toxin Extrusion 1 (MATE1)
In vitro assays have shown that this compound inhibits the function of the MATE1 transporter nih.govselleck.co.jpselleckchem.comselleckchem.comnih.govresearchgate.netpatsnap.comresearchgate.net. The half maximal inhibitory concentration (IC50) value for this compound against MATE1 has been reported as 1.34 µM nih.govselleck.co.jpselleckchem.comselleckchem.com.
In Vitro Inhibition of Multidrug and Toxin Extrusion 2-K (MATE2-K)
This compound has also been found to inhibit the function of the MATE2-K transporter in vitro nih.govselleck.co.jpselleckchem.comselleckchem.comnih.govresearchgate.netpatsnap.comresearchgate.net. The reported IC50 value for this compound against MATE2-K is 2.67 µM nih.govselleck.co.jpselleckchem.comselleckchem.com.
In Vitro MATE Transporter Inhibition by this compound
| Transporter | IC50 (µM) |
| MATE1 | 1.34 |
| MATE2-K | 2.67 |
Implications for Substrate Clearance Mechanisms
The in vitro inhibition of MATE1 and MATE2-K by this compound suggests a potential for interaction with the renal clearance of drugs that are substrates for these transporters nih.govresearchgate.netibmc.msk.rudntb.gov.ua. MATE transporters are crucial for the excretion of organic cationic compounds from the plasma into the urine nih.gov. If this compound were to accumulate in renal cells, co-administration with a MATE substrate could theoretically alter the substrate's renal elimination and potentially increase its circulating plasma levels nih.gov.
However, a clinical study evaluating the effect of this compound on the pharmacokinetics of metformin (B114582), a known MATE substrate, in healthy human subjects found that this compound did not significantly affect the plasma concentrations or renal clearance of metformin nih.govnih.govresearchgate.netpatsnap.com. This finding suggests that the in vitro inhibition of MATE transporters by this compound may not always translate to clinically meaningful pharmacokinetic interactions with MATE substrates nih.gov. It has been hypothesized that inhibition of multiple transporters (e.g., MATE and OCT) might be required to produce significant pharmacokinetic interactions nih.gov.
In Vitro Enzyme Kinetics and Pharmacodynamic Characterization
This compound functions as a selective and potent inhibitor of aldosterone synthase (CYP11B2) nih.govselleck.co.jpselleckchem.comcardiometabolichealth.orgselleckchem.comresearchgate.netpatsnap.comtctmd.comresearchgate.net. This enzyme is the rate-limiting step in the synthesis of aldosterone in the adrenal cortex nih.govpatsnap.com. In vitro studies have demonstrated that this compound exhibits high selectivity for inhibiting aldosterone synthase over 11β-hydroxylase (CYP11B1), an enzyme involved in cortisol synthesis that shares significant structural similarity with CYP11B2 nih.govselleck.co.jpcardiometabolichealth.orgresearchgate.nettctmd.comresearchgate.netresearchgate.netresearchgate.net. Selectivity ratios of greater than 100-fold or 100:1 for aldosterone synthase over 11β-hydroxylase have been reported in preclinical and Phase 1 studies nih.govresearchgate.nettctmd.comresearchgate.net.
Preclinical Research and Animal Model Studies of Baxdrostat
In Vitro Pharmacological Investigations
In vitro studies have focused on evaluating Baxdrostat's inhibitory effects on aldosterone (B195564) synthase and its selectivity against other enzymes, particularly 11β-hydroxylase, due to the high sequence similarity between the two (93% homology). researchgate.netnih.govahajournals.orgnih.gov
Cellular Assays for Aldosterone Synthase Inhibition
Cellular assays have been utilized to assess this compound's ability to inhibit aldosterone synthesis. These assays typically involve incubating cells that express aldosterone synthase with a substrate, such as 11-deoxycorticosterone (11-DOC), and measuring the production of aldosterone in the presence and absence of this compound. ahajournals.orgphysiology.org Such studies confirm that this compound directly targets and inhibits the enzymatic activity of aldosterone synthase. selleckchem.commedchemexpress.com
Characterization of Potency (e.g., IC50 values for target enzymes)
This compound has been characterized as a potent competitive inhibitor of aldosterone synthase. ahajournals.org In vitro studies have determined its potency, often expressed as inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) values. This compound has demonstrated a high selectivity ratio for aldosterone synthase (CYP11B2) compared to 11β-hydroxylase (CYP11B1). In human and monkey cell lines, its inhibition of aldosterone synthase was significantly more potent than that of 11β-hydroxylase, showing a selectivity >100-fold in human cell lines and 800-fold in monkey cell lines. ahajournals.org Specific IC50 values for the inhibition of multidrug and toxin extrusion 1 (MATE1) and MATE2-K transporters have also been reported as 1.34 µM and 2.67 µM, respectively, although its primary target is aldosterone synthase. selleckchem.comnih.gov
In Vivo Studies in Animal Models
In vivo studies, particularly in non-human primates, have provided crucial evidence of this compound's pharmacodynamic effects, including its ability to inhibit aldosterone synthesis selectively without impacting cortisol production. researchgate.netnih.govahajournals.orgnih.govnih.govnih.govresearchgate.netmednexus.orgacs.org
Aldosterone Synthesis Inhibition in Non-Human Primates (e.g., Cynomolgus Monkeys)
Preclinical studies in cynomolgus monkeys have been particularly informative due to the physiological similarities to humans regarding adrenal steroidogenesis. researchgate.netnih.govahajournals.orgnih.govresearchgate.netmednexus.orgacs.orgmedpath.com These studies often involve administering this compound and then challenging the monkeys with adrenocorticotropic hormone (ACTH) to stimulate the adrenal glands and assess the compound's effect on hormone production. ahajournals.orgacs.org
Studies in cynomolgus monkeys have consistently shown that this compound inhibits aldosterone production. researchgate.netnih.govahajournals.orgnih.govnih.govnih.govresearchgate.netmednexus.orgacs.orgmedpath.com Single oral doses of this compound in ACTH-challenged cynomolgus monkeys blunted aldosterone production at all tested doses compared to vehicle. ahajournals.org Doses ranging from 0.035 mg/kg to 30 mg/kg resulted in a 70% to 90% decrease in aldosterone, respectively. ahajournals.org This demonstrates a dose-dependent suppression of aldosterone levels in a relevant animal model. nih.govnih.govresearchgate.net
A critical aspect of the in vivo studies in non-human primates has been the evaluation of this compound's effect on cortisol levels, particularly in response to ACTH stimulation. Preclinical studies in cynomolgus monkeys demonstrated that while this compound inhibited aldosterone synthesis, it did not affect the ACTH-induced rise in cortisol. researchgate.netnih.govahajournals.orgnih.govresearchgate.netmednexus.orgdntb.gov.ua Cortisol and corticosterone (B1669441) levels were not different from vehicle in these studies, even at doses of this compound that significantly suppressed aldosterone. ahajournals.org This finding is crucial as it highlights this compound's selectivity for aldosterone synthase over 11β-hydroxylase in a living system. researchgate.netnih.govahajournals.orgnih.govnih.govresearchgate.netmednexus.orgacs.org Increases in the precursors 11-deoxycorticosterone and 11-deoxycortisol were observed only at high doses (up to 600% at 30 mg/kg), further supporting the selective inhibition of the final step in aldosterone synthesis. ahajournals.orgphysiology.orgkarger.com
Preclinical Data Summary
| Study Type | Model/Assay | Key Finding | Data/Value | Source(s) |
| In Vitro | Cellular Assays (Human CYP11B2) | Potent competitive inhibitor of aldosterone synthase. | Ki 13 nmol/L | ahajournals.org |
| In Vitro | Cellular Assays (Human CYP11B2 vs CYP11B1) | High selectivity for CYP11B2 over CYP11B1. | Selectivity >100-fold | ahajournals.orgnih.govnih.govresearchgate.net |
| In Vitro | Cellular Assays (Monkey CYP11B2 vs CYP11B1) | High selectivity for CYP11B2 over CYP11B1. | Selectivity 800-fold | ahajournals.org |
| In Vitro | MATE1 Transporter Inhibition | Inhibits MATE1 function. | IC50 1.34 µM | selleckchem.comnih.gov |
| In Vitro | MATE2-K Transporter Inhibition | Inhibits MATE2-K function. | IC50 2.67 µM | selleckchem.comnih.gov |
| In Vivo | Cynomolgus Monkeys (ACTH challenge) | Inhibited aldosterone synthesis. | 70% to 90% decrease (0.035 to 30 mg/kg doses) | ahajournals.org |
| In Vivo | Cynomolgus Monkeys (ACTH challenge) | Did not affect ACTH-induced rise in cortisol. | Cortisol levels not different from vehicle | researchgate.netnih.govahajournals.orgnih.govnih.govnih.govresearchgate.netmednexus.orgacs.orgdntb.gov.ua |
| In Vivo | Cynomolgus Monkeys (ACTH challenge) | Increased aldosterone precursors only at high doses. | 11-DOC and 11-deoxycortisol increased up to 600% at 30 mg/kg | ahajournals.orgphysiology.orgkarger.com |
Suppression of Aldosterone Levels
Investigations in Experimental Models of Aldosterone Excess and Related Pathophysiology
Aldosterone excess is implicated in the pathogenesis of several cardiovascular and renal conditions, including hypertension, renal fibrosis, and glomerulosclerosis. karger.comahajournals.org Experimental models designed to mimic these conditions have been used to study the effects of this compound.
Renal Fibrosis Models
Renal fibrosis is characterized by the excessive accumulation of extracellular matrix in the kidney, leading to impaired renal function. nih.govmdpi.com Aldosterone is known to contribute to renal fibrosis. karger.comahajournals.org Preclinical studies have shown that aldosterone synthesis inhibitors, including this compound, have demonstrated anti-remodeling properties in preclinical studies, suggesting a potential to mitigate renal fibrosis. nih.gov Animal models of kidney disease, such as those involving kidney ischemia or induced by endothelial dysfunction, have been used to investigate interventions aimed at protecting against renal fibrosis. nih.gov
Glomerulosclerosis Models
Glomerulosclerosis involves scarring of the glomeruli, the filtering units of the kidney, and is a significant contributor to chronic kidney disease (CKD). karger.comfrontiersin.org Elevated aldosterone levels have been shown to exacerbate glomerulosclerosis in animal models, leading to severe proteinuria. karger.com Experimental models, such as the Ang II/DOCA salt model or models combining sinoaortic denervation with nephrectomy, have been used to study glomerulosclerosis and the effects of interventions. frontiersin.orgnih.gov Preclinical studies have indicated that compounds targeting the renin-angiotensin-aldosterone system (RAAS), including aldosterone synthesis inhibitors, may help reduce glomerulosclerosis and proteinuria in animal models of diabetic kidney disease. medpath.com
Morphological and Biochemical Characterization of Adrenal Gland Responses
Studies in animal models have also focused on understanding the effects of this compound on the adrenal glands, where aldosterone is produced. nih.govahajournals.org
Analysis of Zona Glomerulosa Hypertrophy and Proliferation
The zona glomerulosa (ZG) is the outermost layer of the adrenal cortex and is the primary site of aldosterone synthesis. karger.comnih.gov Preclinical studies in cynomolgus monkeys treated with this compound have demonstrated an increase in the proliferation rate of ZG cells, associated with thickening of the ZG. nih.govahajournals.org Immunohistochemistry analysis in these studies also showed increased apoptosis in a dose-dependent manner. nih.gov These findings suggest that inhibiting aldosterone synthesis with this compound can lead to changes in ZG cellular turnover. nih.gov
Reversibility of Adrenal Alterations with Interventions
Repeat-dose toxicity studies in monkeys treated with this compound (initially referred to as RO6836191) reproduced adrenal changes observed in aldosterone synthase knockout mice, including expansion of the zona glomerulosa, increased expression of aldosterone synthase, and hypertrophy, proliferation, and apoptosis of ZG cells. ahajournals.org These adrenal changes in the monkey model were found to be partially reversible and partially preventable with electrolyte supplementation and treatment with an angiotensin-converting enzyme inhibitor. ahajournals.org Despite the observed reversibility of CYP11B2 expression, the cellular turnover of ZG cells continued during the treatment-free period in monkeys. nih.gov
Preclinical Pharmacodynamic Endpoints and Biomarker Modulation
Pharmacodynamic studies in preclinical models assess the biochemical and physiological effects of a drug. wichitanephrology.com this compound has been evaluated for its impact on key biomarkers related to the RAAS.
Preclinical studies in cynomolgus monkeys demonstrated that this compound inhibited aldosterone synthesis without affecting the increase in cortisol caused by adrenocorticotropic hormone (ACTH). nih.govmednexus.orgspringermedizin.de These findings were later supported by studies in healthy human volunteers. nih.govmednexus.orgspringermedizin.de
Pharmacodynamic results from non-human primates showed that this compound inhibited aldosterone production without affecting cortisol levels. springermedizin.de Specifically, doses of 1 and 7 mg/kg in non-human primates blunted aldosterone production while having no effect on cortisol levels. springermedizin.de
In healthy human participants, multiple ascending doses of this compound showed a significant dose-dependent reduction in plasma aldosterone but not cortisol. nih.govmednexus.org Exploratory endpoints in clinical trials have included the demonstration that this compound led to a dose-dependent decrease in serum aldosterone without affecting cortisol levels. nih.govresearchgate.net Dose-dependent reductions in both plasma and urine aldosterone support the inhibition of aldosterone synthase and the mechanism of action of this compound. firstwordpharma.com Changes in renin activity have also been observed, supporting a physiological salt response. firstwordpharma.com
Data from preclinical and early clinical studies indicate that this compound exhibits a high selectivity for aldosterone synthase inhibition compared to cortisol synthesis. researchgate.netresearchgate.net In phase 1 studies, this compound demonstrated a selectivity ratio of 100:1 for aldosterone synthase inhibition compared with cortisol synthesis. researchgate.netresearchgate.net This selectivity allows this compound to reduce plasma aldosterone levels without affecting cortisol levels. researchgate.netresearchgate.net
The pharmacodynamic results from clinical trials have shown a this compound treatment-related decrease in serum aldosterone concentration and a decrease in aldosterone excretion in 24-hour urine samples. google.com These data demonstrated that treatment with this compound resulted in an average 50% to 60% reduction of serum aldosterone and significantly reduced urinary aldosterone excretion. google.com
The following table summarizes some key preclinical pharmacodynamic findings:
| Species | Intervention | Aldosterone Levels | Cortisol Levels | Reference |
| Cynomolgus monkeys | Single doses of RO6836191 (this compound) + ACTH | Inhibited | Unaffected | ahajournals.org |
| Cynomolgus monkeys | This compound (1 and 7 mg/kg) | Inhibited | Unaffected | springermedizin.de |
| Healthy Volunteers | Multiple ascending doses of this compound | Decreased | Unaffected | nih.govmednexus.org |
| Healthy Volunteers | This compound (0.5, 1.5, 2.5, or 5.0 mg) | Decreased | Unaffected | researchgate.netresearchgate.net |
Structure Activity Relationship Sar and Chemical Biology of Baxdrostat
Design Principles for Selective CYP11B2 Inhibition
The design of selective CYP11B2 inhibitors like Baxdrostat is guided by the need to differentiate between the highly homologous active sites of CYP11B2 and CYP11B1. nih.govacs.orgfrontiersin.orgresearchgate.nettctmd.comnih.govpatsnap.comphysiology.org Despite the significant structural similarity, subtle differences exist that can be exploited for selective binding. physiology.orgresearchgate.net Early efforts in developing aldosterone (B195564) synthase inhibitors faced limitations due to insufficient specificity, leading to off-target effects on cortisol synthesis. researchgate.netfrontiersin.orgresearchgate.netnih.govphysiology.org this compound was designed to overcome this challenge, exhibiting a selectivity ratio of approximately 100:1 for CYP11B2 over CYP11B1. biopharma.newsspringermedizin.dekarger.comresearchgate.netprobechem.comnih.govresearchgate.netresearchgate.netresearchgate.net This high selectivity is a key design principle, ensuring that aldosterone production is inhibited without significantly impacting cortisol levels. biopharma.newsmoh.gov.myspringermedizin.decardiometabolichealth.orgacs.orgfrontiersin.orgresearchgate.netresearchgate.nettctmd.comnih.govprobechem.comnih.govresearchgate.netresearchgate.netresearchgate.net
Impact of Molecular Modifications on Enzyme Selectivity and Potency
Research into the SAR of CYP11B2 inhibitors has explored the impact of various molecular modifications on enzyme selectivity and potency. Studies involving this compound and its derivatives have investigated different structural components to optimize their inhibitory profiles. For instance, modifications to the acetamide (B32628) moiety have been identified as critical determinants of selectivity. acs.org The propanamide moiety present in this compound has demonstrated superior selectivity compared to other substitutions. acs.org
Investigations into other compounds, such as those featuring substitutional carbamates or alkyl-substituted urea (B33335) structures, have shown varying degrees of activity and selectivity. acs.org While some modifications maintained activity comparable to this compound, others, like the incorporation of methyl and cyclopropyl (B3062369) urea structures, significantly compromised selectivity. acs.org The introduction of a cyclopentane (B165970) carboxamide moiety preserved CYP11B2 activity but resulted in a loss of selectivity. acs.org These findings underscore the delicate balance required in molecular design to achieve both potent inhibition of CYP11B2 and high selectivity over CYP11B1.
Computational Chemistry Approaches in this compound Development
Computational chemistry approaches, such as molecular docking and molecular dynamics simulations, have played a significant role in the development and understanding of this compound and related CYP11B2 inhibitors. acs.orgpatsnap.comresearchgate.netresearchgate.net These methods are employed to predict binding modes, assess binding affinities, and elucidate the molecular basis for selectivity. acs.orgpatsnap.comresearchgate.netresearchgate.net
Molecular docking studies have been used to investigate the binding pose of this compound within the active site of CYP11B2. acs.orgpatsnap.comresearchgate.netresearchgate.net These studies help visualize how the molecule interacts with key amino acid residues and the heme cofactor of the enzyme. acs.org Molecular dynamics simulations provide insights into the stability of the protein-ligand complex over time and at different temperatures. researchgate.netresearchgate.net Studies have shown that the complex formed between CYP11B2 and this compound remains highly stable, indicating a strong interaction. researchgate.netresearchgate.net
Furthermore, computational methods, including quantitative structure-activity relationship (QSAR) analysis, have been applied to explore the relationship between the structural features of compounds and their inhibitory activity and selectivity towards CYP11B1 and CYP11B2. patsnap.comresearchgate.net These analyses help identify the crucial structural features and functional groups that contribute to differential inhibition. researchgate.net In silico selectivity modeling of different scaffolds, such as pyridine (B92270) and pyrimidine, has also been conducted to understand their interactions with the homologous enzymes. patsnap.com
Ligand-Enzyme Interaction Studies
Ligand-enzyme interaction studies provide detailed insights into how this compound binds to and inhibits CYP11B2. These studies, often supported by computational modeling, highlight the specific interactions that contribute to binding affinity and selectivity. acs.orgpatsnap.comresearchgate.netresearchgate.net
A key interaction identified for this compound is the coordination of its pyridine moiety with the Fe2+ ion of the heme cofactor within the CYP11B2 active site. acs.org This metal-coordination interaction is considered critical for binding affinity. acs.org The bicyclic core of this compound also plays a significant role in influencing the compound's binding conformation, which in turn modulates its efficacy and selectivity. acs.org
Molecular docking analyses have revealed that this compound and other selective inhibitors exhibit a high degree of alignment within the active site of CYP11B2, suggesting a conserved binding pose. acs.org In contrast, significant differences are observed in their binding configurations within the CYP11B1 active site, explaining the basis for selectivity. acs.org Specific amino acid residues within the active sites of CYP11B1 and CYP11B2 have been identified as differentiating factors for ligand selectivity. researchgate.net
Data from in vitro studies further support the high selectivity of this compound. It has been shown to inhibit aldosterone synthesis without affecting the adrenocorticotropic hormone-induced rise in cortisol, demonstrating its selective blockade of aldosterone synthase. frontiersin.orgresearchgate.netnih.govprobechem.comresearchgate.net The reported Ki value for this compound against CYP11B2 is 13 nM, with a selectivity of over 100-fold compared to 11β-hydroxylase. springermedizin.dekarger.comresearchgate.netprobechem.comnih.govresearchgate.netresearchgate.netresearchgate.net
Below is a table listing the chemical compounds mentioned and their corresponding PubChem CIDs where available:
| Compound Name | PubChem CID |
| This compound | 135637002 |
| Aldosterone | 5837 |
| Cortisol | 5754 |
| 11-deoxycorticosterone | 5987 |
| Osilodrostat | 118723674 |
| Fadrozole | 54529 |
| D-enantiomer of Fadrozole (FAD286A) | 6918316 |
| Metformin (B114582) | 4091 |
Data Table: this compound Selectivity
| Enzyme | IC50 / Ki Value | Selectivity Ratio (vs CYP11B1) | Source Type |
| CYP11B2 | 13 nM (Ki) | >100-fold | In vitro |
| CYP11B1 | >100-fold lower affinity than CYP11B2 | 1:100 (approx.) | In vitro |
Note: The selectivity ratio is calculated as IC50 (CYP11B1) / IC50 (CYP11B2) or Ki (CYP11B1) / Ki (CYP11B2). A higher ratio indicates greater selectivity for CYP11B2.
This table summarizes the reported selectivity of this compound based on in vitro data, highlighting its significantly lower affinity for CYP11B1 compared to CYP11B2.
Drug Discovery and Preclinical Development Strategies for Baxdrostat
Target Identification and Validation within the Renin-Angiotensin-Aldosterone System (RAAS)
The Renin-Angiotensin-Aldosterone System (RAAS) is a crucial hormonal pathway involved in regulating blood pressure, electrolyte balance, and fluid volume. nih.gov Overactivation of the RAAS is implicated in the pathogenesis of hypertension and various cardiovascular and renal diseases. nih.gov Aldosterone (B195564), a key hormone in the RAAS, promotes sodium and water retention, leading to increased blood volume and blood pressure. patsnap.com Aldosterone synthase (CYP11B2) is the enzyme responsible for the final step in the biosynthesis of aldosterone, primarily in the adrenal glands. patsnap.comdroracle.ai
Targeting aldosterone synthesis directly, rather than blocking the aldosterone receptor, represents a strategy to modulate the RAAS. nih.govresearchgate.net Baxdrostat was identified as a potential therapeutic agent by targeting aldosterone synthase. patsnap.comdroracle.ai The rationale for this approach stems from the role of aldosterone excess in conditions like resistant hypertension, where elevated aldosterone levels are common. researchgate.net By inhibiting CYP11B2, this compound aims to reduce aldosterone production, thereby lowering blood pressure. patsnap.com
A significant challenge in selectively inhibiting aldosterone synthase is its high sequence similarity (>90%) with 11β-hydroxylase (CYP11B1), an enzyme crucial for cortisol synthesis. nih.govresearchgate.nettctmd.comcapes.gov.br Non-selective inhibition could lead to undesirable effects on cortisol levels. nih.govtctmd.com Therefore, achieving high selectivity for CYP11B2 over CYP11B1 was a critical aspect of target validation and subsequent compound development for this compound. Preclinical studies in cynomolgus monkeys demonstrated that this compound inhibited aldosterone synthesis without affecting the adrenocorticotropic hormone–induced rise in cortisol, indicating the desired selectivity. nih.gov
High-Throughput Screening Methodologies for Lead Compound Identification
High-throughput screening (HTS) is a widely used drug discovery process that enables the rapid testing of large libraries of chemical compounds against a specific biological target. bmglabtech.comnih.gov This automated methodology is essential for identifying initial "hit" compounds that exhibit the desired activity. bmglabtech.com In the context of identifying aldosterone synthase inhibitors like this compound, HTS would involve screening diverse compound libraries to find molecules that can effectively bind to and inhibit the activity of the CYP11B2 enzyme.
HTS leverages robotics, automation, plate readers, and specialized software to perform millions of tests in a short timeframe. bmglabtech.comyoutube.com This allows for the efficient assessment of a vast number of molecules to identify those that interact with the target in the desired manner. bmglabtech.com Compounds showing positive results in initial screens, known as "hits," are then subjected to further validation and characterization. bmglabtech.combiobide.com While HTS is powerful for identifying potential candidates, it typically does not assess all properties necessary for a drug, such as toxicity or bioavailability. bmglabtech.com Its primary role is to provide starting points for further optimization. bmglabtech.com
Specific details regarding the exact HTS methodologies used in the initial discovery of this compound (RO6836191) by Roche are not extensively detailed in the provided search results. However, the general principles of HTS in identifying compounds that inhibit a specific enzyme like aldosterone synthase would have been applied. This would involve developing an assay that measures CYP11B2 activity and then screening large chemical libraries to find compounds that reduce this activity.
Lead Optimization Strategies for Enhancing Selectivity and Pharmacological Profile
Lead optimization is a critical phase in drug discovery that follows the identification of initial hit compounds from HTS. biobide.comsmafoundation.orgcreative-biostructure.com The goal is to improve the properties of these lead compounds to create a development candidate suitable for preclinical and clinical testing. smafoundation.orgcreative-biostructure.com For this compound, a key focus of lead optimization was enhancing its selectivity for aldosterone synthase (CYP11B2) over 11β-hydroxylase (CYP11B1) due to the high structural similarity between the two enzymes. nih.govresearchgate.nettctmd.comcapes.gov.br
Lead optimization involves iterative cycles of chemical synthesis and biological testing to refine the compound's structure. creative-biostructure.com Strategies employed can include modifying the compound's structure to improve potency, selectivity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and reduce potential toxicity. biobide.comsmafoundation.orgcreative-biostructure.comppd.com
Preclinical studies are integral to the lead optimization process and involve testing the optimized compounds in various in vitro and in vivo models to assess their pharmacological profile and safety. smafoundation.orgcreative-biostructure.comppd.com For this compound, preclinical studies were conducted to demonstrate its effectiveness in inhibiting aldosterone synthesis and, crucially, to confirm its high selectivity for CYP11B2 without significantly impacting cortisol levels. nih.govresearchgate.netnih.govresearchgate.net Studies in cynomolgus monkeys, for example, provided evidence of this selective inhibition in vivo. nih.gov This high selectivity (reported as 100:1 for enzyme inhibition compared to cortisol synthesis) was a significant achievement in the lead optimization of this compound. capes.gov.brresearchgate.netnih.gov
Strategic Partnerships and Licensing in Drug Development (e.g., Roche to CinCor Pharma)
Strategic partnerships and licensing agreements play a significant role in advancing drug candidates through the development pipeline. In the case of this compound, its development involved a notable transition through such agreements. Originally developed by Roche (under the designation RO6836191), the compound was subsequently licensed to CinCor Pharma, Inc. sec.govguidetomalariapharmacology.orgastrazeneca.comnih.govresearchgate.netmergersight.comfrontiersin.org
CinCor Pharma, a clinical-stage biopharmaceutical company, acquired the exclusive, worldwide, royalty-bearing license under certain patents and know-how owned or controlled by Roche covering specified small molecule aldosterone synthase inhibitors, including this compound (CIN-107). sec.govastrazeneca.commergersight.comcinrx.com This licensing agreement in 2019 allowed CinCor to take over the further clinical development of this compound, focusing on indications such as hypertension and other cardio-renal diseases. sec.govmergersight.comcinrx.com
CinCor Pharma then became responsible for progressing this compound through clinical trials, including Phase 2 studies. sec.govmergersight.com This model of licensing allows larger pharmaceutical companies like Roche to out-license compounds that may not align with their core strategic focus or pipeline priorities, while enabling smaller, more focused companies like CinCor to dedicate resources and expertise to the development of specific candidates.
More recently, in early 2023, AstraZeneca announced its acquisition of CinCor Pharma, further illustrating the role of strategic transactions in the life cycle of a drug candidate. astrazeneca.commergersight.comcinrx.compmlive.com This acquisition, valued at up to $1.8 billion including contingent value rights, aimed to strengthen AstraZeneca's cardiorenal pipeline with the addition of this compound. astrazeneca.commergersight.compmlive.com These partnerships and acquisitions demonstrate how the development of a single compound like this compound can involve multiple organizations through strategic alliances and licensing deals.
Future Directions in Baxdrostat Research
Deeper Mechanistic Investigations into CYP11B2 Substrate Recognition and Catalysis
Further research is needed to fully elucidate the intricate details of how Baxdrostat interacts with the CYP11B2 enzyme at a molecular level. While it is known that this compound selectively binds to the active site of CYP11B2, preventing the conversion of corticosterone (B1669441) to aldosterone (B195564), deeper mechanistic investigations into substrate recognition and catalysis are warranted. researchgate.net Studies utilizing computational methods, such as molecular dynamics simulations and molecular docking, have begun to explore the binding affinity and stability of this compound and its derivatives with CYP11B2. researchgate.netacs.org These in silico approaches can provide valuable insights into the specific interactions, such as hydrogen bonding and pi-pi stacking, that contribute to this compound's high selectivity over the closely related enzyme CYP11B1 (11β-hydroxylase). researchgate.netacs.org
Understanding the nuances of these interactions can inform the design of future ASIs with even greater potency and selectivity. Research into the conformational changes of CYP11B2 upon this compound binding and the precise catalytic steps inhibited could further refine the understanding of its mechanism.
Advanced Comparative Preclinical Studies with Other Aldosterone-Modulating Agents
While clinical trials have compared this compound to placebo in specific patient populations, advanced comparative preclinical studies with other aldosterone-modulating agents are valuable for a comprehensive understanding of its profile. oup.comtctmd.comnih.gov This includes comparisons with steroidal and non-steroidal MRAs, as well as other emerging ASIs like lorundrostat (B10854892) and BI 690517. scientificarchives.comnih.gov
Preclinical studies can provide detailed insights into the comparative effects on various surrogate markers and pathological processes in relevant animal models of hypertension, chronic kidney disease, and heart failure. scientificarchives.comoup.comphysiology.orgnih.gov This could involve evaluating their respective impacts on inflammation, fibrosis, endothelial dysfunction, and oxidative stress, which are influenced by aldosterone. physiology.orgresearchgate.netmdpi.com Such studies can help delineate the specific advantages of aldosterone synthesis inhibition compared to receptor blockade and inform the optimal positioning of this compound within the therapeutic landscape. oup.comnih.gov
Elucidation of Broader Pharmacological Implications from MATE Transporter Inhibition
In vitro studies have indicated that this compound inhibits the multidrug and toxin extrusion 1 (MATE1) and MATE2-K renal transporters. researchgate.netspringermedizin.denih.govnih.gov These transporters play a crucial role in the renal excretion of various drugs and endogenous compounds, including metformin (B114582). researchgate.netspringermedizin.denih.govnih.govmdpi.com While a clinical study found that this compound did not significantly affect the pharmacokinetics of metformin in healthy volunteers, further research is needed to fully elucidate the broader pharmacological implications of MATE transporter inhibition by this compound. researchgate.netspringermedizin.denih.govnih.gov
This could involve investigating potential interactions with other MATE substrates or drugs that are also transported by MATE transporters. Understanding the extent and specificity of this compound's interaction with MATE transporters is important for predicting potential drug-drug interactions and for understanding its disposition and potential accumulation in specific tissues, such as the kidneys. springermedizin.denih.govmdpi.com
In vitro Inhibition of MATE Transporters by this compound
| Transporter | IC50 (µM) |
| MATE1 | 1.34 springermedizin.denih.gov |
| MATE2-K | 2.67 springermedizin.denih.gov |
Note: IC50 values represent the half maximal inhibitory concentration.
Development of Novel Animal Models to Further Characterize Pathophysiological Roles and Compound Effects
The development and utilization of novel and more refined animal models are essential for advancing the understanding of the pathophysiological roles of aldosterone excess and for comprehensively characterizing the effects of this compound. While existing animal models have been used in preclinical studies, including studies in cynomolgus monkeys which showed this compound inhibited aldosterone production without affecting cortisol, there is a continuous need for models that more closely mimic the complexity of human conditions like resistant hypertension and chronic kidney disease. nih.govnih.govmdpi.comsciencedaily.com
Novel animal models could be designed to better reflect the specific genetic, environmental, and comorbid factors that contribute to these conditions in humans. This could include models with targeted overexpression of CYP11B2 in specific tissues or models that develop hypertension and organ damage through aldosterone-dependent mechanisms. Such models would allow for a more detailed investigation of this compound's effects on organ-specific damage, long-term cardiovascular and renal outcomes, and its interaction with other physiological systems. oup.comphysiology.orgnih.govwww.csiro.au Furthermore, developing models that allow for the study of non-genomic aldosterone effects in isolation or in conjunction with genomic effects could provide valuable insights into the full spectrum of this compound's actions.
Q & A
Q. What is the mechanism of action of Baxdrostat, and how does it differ from other aldosterone synthase inhibitors?
this compound selectively inhibits the CYP11B2 (aldosterone synthase) enzyme, reducing aldosterone synthesis without significantly affecting cortisol production. This specificity distinguishes it from nonselective inhibitors that may interfere with cortisol pathways. Preclinical studies in non-human primates and Phase I trials in healthy volunteers confirm its dose-dependent aldosterone suppression (~65–70% at higher doses) while maintaining cortisol levels .
Q. What are the primary clinical indications for this compound in current research?
this compound is primarily investigated for resistant hypertension and conditions linked to aldosterone dysregulation, such as primary aldosteronism. Phase II trials (e.g., BrigHTN Trial) demonstrate significant systolic blood pressure (SBP) reductions (e.g., 20.3 mmHg with 2 mg dose) in resistant hypertension patients, supporting its potential as a targeted therapy .
Q. What key findings have emerged from Phase II clinical trials evaluating this compound?
In the BrigHTN Trial (N=274), this compound showed dose-dependent efficacy:
- 2 mg dose : Placebo-adjusted SBP reduction of 11.0 mmHg (95% CI: −16.4 to −5.5).
- 1 mg dose : 17.5 mmHg SBP reduction vs. 9.4 mmHg for placebo. Secondary endpoints, like urinary albumin-to-creatinine ratio (UACR), also improved significantly (p=0.011 for 2 mg) .
Advanced Research Questions
Q. How should researchers design studies to evaluate drug-drug interactions involving this compound?
Use randomized, open-label crossover designs to assess pharmacokinetic (PK) interactions. For example, a study evaluating this compound’s impact on metformin (a MATE transporter substrate) found increased metformin plasma exposure (AUC) by 27% due to MATE1/2-K inhibition. Methodological considerations include:
Q. What methodological challenges arise when analyzing contradictory efficacy data across patient subgroups?
In trials like BrigHTN, higher this compound doses (2 mg) showed significant UACR reduction, but lower doses (0.5 mg) lacked efficacy. To resolve contradictions:
Q. How can researchers address variability in aldosterone suppression responses in preclinical models?
Implement standardized protocols for aldosterone measurement (e.g., LC-MS/MS) and control for circadian rhythm effects. Non-human primate models show dose-dependent aldosterone suppression, but inter-individual variability necessitates:
Q. What are the implications of this compound’s inhibition of MATE transporters for clinical trial design?
MATE1/2-K inhibition may alter renal excretion of substrates (e.g., metformin, cisplatin). Researchers should:
- Screen for co-administered drugs reliant on MATE transporters.
- Monitor plasma concentrations and renal function in trials.
- Use physiologically based PK modeling to predict interaction risks .
Methodological and Data Analysis Considerations
Q. How should urinary albumin-to-creatinine ratio (UACR) data be interpreted in hypertension trials?
UACR is a secondary endpoint reflecting renal protection. In BrigHTN, the 2 mg dose reduced UACR by 33% (p=0.011). Key steps for analysis:
- Normalize UACR to baseline values.
- Account for diurnal variation via timed urine collections.
- Use non-parametric tests if data are non-normally distributed .
Q. What statistical methods are optimal for analyzing dose-response relationships in Phase II trials?
Q. How can long-term safety and efficacy of this compound be assessed in future studies?
- Phase III designs : Compare this compound against standard therapies (e.g., spironolactone) in diverse populations.
- Endpoints : Include cardiovascular events, electrolyte imbalances (e.g., hyperkalemia), and renal outcomes.
- Real-world evidence : Leverage registries to monitor off-target effects post-approval .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
